Product packaging for Estradiol diacetate(Cat. No.:CAS No. 3434-88-6)

Estradiol diacetate

Cat. No.: B118471
CAS No.: 3434-88-6
M. Wt: 356.5 g/mol
InChI Key: VQHQLBARMFAKSV-WIYBCGNWSA-N
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Description

Estradiol (B170435) Diacetate as a Synthetic Estrogen Ester in Research

The creation of synthetic hormone derivatives is a cornerstone of endocrine research, allowing scientists to dissect the mechanisms of hormone action. Estradiol diacetate serves as a classic example of such a derivative, enabling investigations into the fundamental principles of estrogenicity.

This compound, or estradiol 3,17β-diacetate, is structurally derived from the primary female sex hormone, 17β-estradiol. wikipedia.org The estradiol molecule possesses two hydroxyl (-OH) groups that are susceptible to chemical modification: one phenolic hydroxyl group at the C3 position of the A-ring and one secondary alcohol group at the C17β position of the D-ring. wikipedia.org

The synthesis of this compound involves the esterification of both these hydroxyl groups with acetate (B1210297) moieties. wikipedia.org This chemical process, known as acetylation, is typically achieved by reacting estradiol with an acetylating agent like acetic anhydride (B1165640) or oleoyl (B10858665) chloride in the presence of a base such as pyridine (B92270). researchgate.netontosight.ai The resulting diacetate ester is more lipophilic (fat-soluble) than the parent estradiol molecule due to the replacement of the polar hydroxyl groups with less polar acetate groups.

The field of endocrinology underwent a significant transformation in the late 1920s and early 1930s with the successful isolation and crystallization of estrogenic hormones, including estrone (B1671321) and estradiol. kup.atresearchgate.net However, researchers soon discovered that the therapeutic and experimental utility of these natural hormones was limited when administered orally. kup.at This was largely due to extensive first-pass metabolism in the liver, which rapidly inactivated the hormones, and their short plasma half-lives. kup.atinchem.org

These challenges spurred a wave of research focused on creating synthetic derivatives that could overcome these limitations. kup.at One of the earliest and most significant breakthroughs was the development of ethinylestradiol in 1938, an orally active estrogen that remains in use today. kup.atwithpower.com The synthesis of various estrogen esters, including benzoates, valerates, and acetates, was part of this broader effort to modify the estradiol molecule. wikipedia.org These esterified forms were developed to act as prodrugs, which could be administered and then slowly hydrolyzed in the body to release the active hormone, thereby prolonging its effect. This historical drive to enhance the stability and modulate the activity of natural estrogens provides the context for the synthesis of compounds like this compound for academic investigation.

Rationale for Academic Investigation of this compound

The study of this compound in academic settings is driven by the need to understand how structural modifications influence hormonal activity and to develop refined tools for biological experiments.

A primary reason for synthesizing and studying this compound is to investigate how esterification modulates estrogenic activity. The biological effects of estradiol are mediated by its binding to specific estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.orgnih.gov The addition of acetate groups at the C3 and C17β positions significantly reduces the compound's binding affinity for these receptors. wikipedia.org Research indicates that this compound has a relative binding affinity for the estrogen receptor of approximately 0.79% compared to estradiol itself. wikipedia.org

This low intrinsic activity means that this compound functions as a prodrug. Its estrogenic effects are realized only after cellular enzymes, specifically esterases, cleave the acetate groups, releasing the parent estradiol molecule. drugbank.com By studying the rate of this hydrolysis and the resulting biological response, researchers can gain insights into the metabolic processes that activate hormonal prodrugs and how esterification can be used to control the release and availability of an active hormone within a biological system. This principle is foundational in the development of selective estrogen receptor modulators (SERMs), where small structural changes can dramatically alter a compound's activity from an agonist to an antagonist. nih.gov

This compound serves as a useful tool for researchers studying estrogen-dependent processes. Due to its increased lipophilicity compared to estradiol, it may exhibit different absorption and distribution characteristics in experimental models. This allows researchers to introduce an estrogenic compound into a system in a temporarily inactive form, with activation dependent on the presence and activity of local esterase enzymes.

This characteristic is valuable for probing the function of the estrogen signaling system in various tissues and under different conditions. nih.govresearchgate.net The use of such derivatives helps in understanding the complex interplay between hormone metabolism and receptor-mediated signaling pathways that govern everything from gene transcription to cell proliferation. researchgate.net

Data Tables

Table 1: Comparative Properties of Estradiol and this compound This table provides a comparison of key chemical and biological properties between the parent hormone, estradiol, and its synthetic derivative, this compound.

PropertyEstradiolThis compound
IUPAC Name (8R,9S,13S,14S,17S)-13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Molar Mass 272.38 g·mol⁻¹356.46 g·mol⁻¹ chemicalbook.com
Formula C₁₈H₂₄O₂C₂₂H₂₈O₄ wikipedia.org
Relative Binding Affinity (ER) 100% wikipedia.org0.79% wikipedia.org

Table 2: Selected Milestones in Estrogen Research This table highlights key historical developments that created the scientific context for the synthesis of estrogen derivatives like this compound.

YearDiscovery / DevelopmentSignificance
1929 Isolation and crystallization of estrone. researchgate.netFirst time an estrogenic hormone was purified, enabling detailed study of its chemical structure and biological function.
Early 1930s Identification of estradiol and estriol. researchgate.netExpanded the understanding of the family of natural estrogens and identified estradiol as the most potent.
1938 Synthesis of ethinylestradiol. kup.atwithpower.comA major breakthrough creating a potent, orally active synthetic estrogen, overcoming the limitations of natural estrogens.
1940s First FDA approval of synthetic and conjugated estrogens for medical use. researchgate.netMarked the beginning of widespread hormone therapy and the use of modified estrogens.
1950s Estrogens are combined with progestins for use in the first oral contraceptives. wikipedia.orgDemonstrated the power of using synthetic hormone derivatives to control complex physiological processes.

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O4 B118471 Estradiol diacetate CAS No. 3434-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3434-88-6

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(8R,9R,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19+,20-,21-,22-/m0/s1

InChI Key

VQHQLBARMFAKSV-WIYBCGNWSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C

Other CAS No.

3434-88-6

Pictograms

Health Hazard

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Diacetate;  Estradiol Diacetate;  3,17β-Diacetoxyestra-1,3,5(10)-triene;  Estra-1,3,5(10)-triene-3,17β-diol Diacetate;  Estradiol-3,17-diacetate;  Estradiol-3,17β-diacetate;  NSC 106559;  β-Estradiol Diacetate; 

Origin of Product

United States

Synthesis and Chemical Modifications of Estradiol Diacetate for Research

Conventional Synthesis Routes

The conventional synthesis of estradiol (B170435) diacetate primarily involves the acetylation of an estradiol precursor. This process is fundamental to creating the diacetate ester and can be achieved through several well-established chemical reactions.

Acetylation of Estradiol Precursors (e.g., acetic anhydride (B1165640), acetyl chloride)

The most common method for synthesizing estradiol diacetate is through the acetylation of estradiol. This reaction typically utilizes acetylating agents like acetic anhydride or acetyl chloride. google.comnih.gov The hydroxyl groups at the C3 and C17 positions of the estradiol molecule react with the acetylating agent to form ester linkages, resulting in this compound. ontosight.aiwikipedia.org

Acetic anhydride is often preferred for acylation for several reasons. It is readily available and more affordable than acetyl chloride. doubtnut.com Furthermore, the byproduct of acetylation with acetic anhydride is acetic acid, which is less reactive and less likely to cause unwanted side reactions compared to the hydrochloric acid produced when using acetyl chloride. doubtnut.com The higher reactivity of acetyl chloride also makes it more prone to engaging in side reactions. doubtnut.com The process of acetylation involves the incorporation of an acetyl group into a molecule by substituting the –OH groups. taylorandfrancis.com

For example, estradiol can be treated with acetic anhydride in pyridine (B92270) at room temperature overnight to yield this compound stoichiometrically. google.com Another method involves heating a mixture of estradiol and n-valeric anhydride in pyridine. google.com

Role of Catalysts and Reaction Conditions in Diacetate Formation

The efficiency and yield of this compound synthesis are significantly influenced by the catalysts and reaction conditions. Pyridine is commonly used as a solvent and a catalyst, facilitating the acetylation process. google.comgoogle.com The reaction temperature and duration are also critical parameters that need to be optimized to ensure complete diacetylation and minimize the formation of byproducts. For instance, heating the reaction mixture can accelerate the rate of acetylation. google.com

In some synthetic protocols, acidic catalysts are employed. For example, the treatment of estrone (B1671321) with isopropenyl acetate (B1210297) under acid catalysis, using concentrated H2SO4, has been shown to produce the enolacetate. core.ac.uk However, prolonged reaction times and higher temperatures under these conditions can lead to the degradation of the product and a decrease in yield. core.ac.uk

Advanced Synthetic Strategies for Modified this compound Analogs

Beyond the conventional synthesis of this compound, researchers have developed advanced strategies to create modified analogs with specific properties for various research applications. These strategies include the synthesis of specific isomers, derivatization for conjugate formation, and the creation of dimers and hybrid structures.

Synthesis of Specific Isomers (e.g., (17alpha)-isomer)

The stereochemistry of the estradiol molecule is crucial for its biological activity. The synthesis of specific isomers, such as the (17alpha)-isomer of this compound, is of significant interest in research. ontosight.ai The (17alpha)-isomer is a specific configuration of the molecule that can alter its biological and pharmacological properties compared to the naturally occurring 17β-estradiol. ontosight.ai The synthesis of this isomer typically involves the reaction of estradiol with acetic anhydride in the presence of a catalyst, followed by purification and separation of the desired isomer. ontosight.ai The synthesis of ent-17β-estradiol, the enantiomer of the natural hormone, has also been explored for its potential neuroprotective properties without the feminizing effects. nih.gov

Derivatization for Conjugate Formation (e.g., radiolabeling precursors)

This compound and its derivatives are often modified to form conjugates for various research purposes, including the development of radiolabeled tracers for imaging and diagnostic applications. researchgate.net Derivatization involves chemically modifying the this compound molecule to attach a linker or a chelating agent, which can then be used to couple it to another molecule, such as a radioisotope. researchgate.netsnmjournals.org

For example, 6-keto-17β-estradiol diacetate has been used as a starting material for the synthesis of a conjugate for radiolabeling with Lutetium-177 (177Lu). researchgate.net This involved a reductive amination reaction to introduce an amino group, which could then be coupled to a bifunctional chelating agent (BFCA) like p-NCS-benzyl-DOTA. researchgate.net Similarly, NODAGA-conjugated estradiol has been synthesized for labeling with Gallium-68 (68Ga) for PET imaging. snmjournals.org

Derivatization with agents like dansyl chloride is also a common strategy to enhance the sensitivity of estrogen detection in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov

Formation of this compound Dimers and Hybrid Structures

The synthesis of this compound dimers and hybrid molecules represents another advanced strategy to explore new therapeutic possibilities. These complex structures involve linking two estradiol moieties or coupling an estradiol unit to another pharmacologically active molecule.

Estradiol dimers have been synthesized with the aim of improving anticancer activity. imtm.cz For instance, estradiol dimers have been created via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, connecting two estradiol units with various aromatic bridging units. imtm.cz Other approaches have involved linking two 17β-estradiol molecules at the 17α-position with alkyl or polyethylene (B3416737) glycol chains. researchgate.net

Hybrid steroid dimers have also been synthesized by the BF3·Et2O-catalyzed aldol (B89426) condensation of 2-formyl-estradiol diacetate with steroid sapogenins. nih.govnih.govdntb.gov.ua These hybrid structures combine the estrogenic core with a sapogenin moiety, potentially leading to novel biological activities. nih.govnih.gov Furthermore, hybrid molecules have been prepared by transforming steroid oxetanes with ethylene (B1197577) glycol and subsequently linking them to other molecules like ascorbic acid or salicylic (B10762653) acid. nih.gov

Synthesis of Functionalized Analogs (e.g., Oxo-Derivatives)

The strategic introduction of functional groups, particularly oxo groups, onto the steroidal framework of this compound is a critical area of research for developing novel derivatives with tailored properties. The presence of a ketone function provides a versatile chemical handle for subsequent modifications, enabling the synthesis of a diverse array of analogs for various research applications, including the development of immunochemical probes and potential therapeutic agents.

A key intermediate in the synthesis of many functionalized analogs is 6-oxo-estradiol 3,17-diacetate. The conversion of this compound to this 6-keto derivative can be achieved through methods such as benzylic oxidation. researchgate.net This intermediate serves as a versatile starting point for numerous chemical transformations. For instance, research has demonstrated the preparation of 6-keto this compound in a 40% yield, which was subsequently used to synthesize other derivatives. ajol.info

One of the most prominent applications of 6-oxo-estradiol 3,17-diacetate is in the synthesis of amino-functionalized estradiol analogs. Through reductive amination, the ketone group at the C-6 position is converted into an amine. This process has been successfully employed to prepare both 6α- and 6β-aminoestradiol 17-acetate. acs.orgnih.gov Similarly, reductive amination of the 3,17-diacetylated 6-oxo compound with reagents like 6-cyanoethyloxyhexyl ammonium (B1175870) acetate leads to a mixture of 6α/β-N-alkylated estradiol nitriles, which can then be separated and further modified. researchgate.net

Beyond amination, the 6-oxo group facilitates other modifications. For example, it can be used to synthesize benzyloxy derivatives. In one study, 6-keto this compound was treated with benzyl (B1604629) chloride in the presence of anhydrous potassium carbonate to yield 3-benzyloxy-17β-hydroxy-estra-1,3,5(10)-trien-6-one. ajol.info

Functionalization is not limited to the C-6 position. Oxo groups can also be introduced at other positions, such as C-2. The synthesis of 2-acetylestradiol 17β-acetate represents the introduction of a keto group at the A-ring of the steroid. nih.gov This C-2 acetyl derivative can then be used as a precursor for further modifications, such as the synthesis of Mannich bases like 2-(3'-diethylamino-1'-propionyl)estradiol 3,17β-diacetate. nih.gov

The table below summarizes key research findings on the synthesis of oxo-derivatives and their subsequent functionalization.

Interactive Data Table: Synthesis of this compound Oxo-Derivatives

Starting MaterialReagentsReaction TypeProductReference
This compound(Not specified)Benzylic Oxidation6-Keto this compound researchgate.net
6-Oxo-estradiol 3,17-diacetate(Not specified)Reductive Amination6α- and 6β-aminoestradiol 17-acetate acs.orgnih.gov
6-Keto this compoundBenzyl chloride, K₂CO₃Alkylation (O-alkylation)3-Benzyloxy-17β-hydroxy-estra-1,3,5(10)-trien-6-one ajol.info
3,17-Diacetylated 6-oxo estradiol6-Cyanoethyloxyhexyl ammonium acetateReductive Amination6α/β-N-alkylated estradiol nitriles researchgate.net
Estradiol 17β-acetate(Not specified)Acetylation (at C-2)2-Acetylestradiol 17β-acetate nih.gov
2-Acetylestradiol 17β-acetateDiethylamine hydrochloride, ParaformaldehydeMannich Reaction2-(3'-Diethylamino-1'-propionyl)estradiol 3,17β-diacetate nih.gov

Biological Interactions and Molecular Mechanisms of Estradiol Diacetate

Estrogen Receptor (ER) Binding and Affinities

The actions of estradiol (B170435) are mediated through its binding to two main types of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily. wikipedia.org

The active metabolite, estradiol, binds with high affinity to both ERα and ERβ subtypes. nih.gov However, it exhibits some differences in affinity for the two receptor isoforms. Saturation ligand binding analysis of in vitro synthesized human ERα and rat ERβ protein revealed high-affinity binding for estrogens, with studies indicating that estradiol has a slightly higher affinity for ERα than for ERβ. wikipedia.orgnih.gov For instance, one study reported the half-maximal effective concentration (EC50) of estradiol for the human ERα to be 50 pM, while it was 200 pM for the human ERβ. wikipedia.org The differential tissue distribution of ERα and ERβ, combined with the varying binding affinities of ligands, contributes to the tissue-selective actions of estrogens. nih.gov

Comparative Binding Affinities of Estradiol for ER Subtypes
Receptor SubtypeReported Affinity (EC50)Reference
Human Estrogen Receptor α (ERα)50 pM wikipedia.org
Human Estrogen Receptor β (ERβ)200 pM wikipedia.org

Kinetic studies using technologies like surface plasmon resonance have provided detailed insights into the dynamic interaction between estradiol and its receptors. These analyses measure the association (on-rate) and dissociation (off-rate) constants of the ligand-receptor complex. Estradiol, as an agonist, typically displays rapid association and relatively slow dissociation rates, which contributes to its potent biological activity. This kinetic profile is distinct from that of many estrogen receptor antagonists, which often exhibit much slower association rates.

The acetylation of the estradiol molecule at the C3 and C17β positions to form estradiol diacetate profoundly reduces its binding affinity for estrogen receptors. wikipedia.org As a prodrug, this compound is designed to be inactive until the ester groups are cleaved. patsnap.com The phenolic hydroxyl group at C3 and the 17β-hydroxyl group are critical for high-affinity binding to the estrogen receptor's ligand-binding pocket. nih.govuthscsa.edu By masking these hydroxyl groups, the acetate (B1210297) esters render the molecule incapable of effectively binding to the receptor. In vitro studies have shown that this compound has a relative binding affinity (RBA) for the estrogen receptor that is less than 1% of that of estradiol itself. wikipedia.org This confirms that hydrolysis to estradiol is a prerequisite for its hormonal activity.

Effect of Acetylation on Estrogen Receptor Binding Affinity
CompoundRelative Binding Affinity (RBA) for ERα (%)Reference
Estradiol (E2)100% wikipedia.org
This compound (EDA)~0.79% wikipedia.org

Intracellular Signaling Pathways and Genomic Actions

Once estradiol binds to its receptors, it initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

The classical mechanism of estrogen action is the genomic pathway, which involves the regulation of gene expression. Upon binding estradiol in the cell nucleus, the estrogen receptor undergoes a conformational change and dimerizes (forming ERα-ERα or ERβ-ERβ homodimers, or ERα-ERβ heterodimers). wikipedia.org This activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs), typically located in the promoter regions of target genes.

Binding to EREs allows the ER to recruit a complex of co-regulatory proteins, including coactivators and corepressors. These coactivators, such as p300/CBP, often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription. wikipedia.org This assembly of the transcriptional machinery at the gene promoter initiates or enhances the transcription of target genes, leading to the synthesis of specific proteins that mediate the physiological effects of estrogen. wikipedia.org

In addition to its genomic actions in the nucleus, estradiol can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. This signaling does not directly involve gene transcription and occurs within seconds to minutes.

Binding of estradiol to these membrane-associated ERs can trigger the activation of various intracellular signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : Estradiol can rapidly activate the MAPK/ERK signaling cascade in various cell types. wikipedia.org This pathway is crucial for regulating cellular processes like proliferation and differentiation.

PI3K/AKT Pathway : The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another key signaling route activated by estradiol. nih.gov This pathway is central to cell survival, growth, and metabolism. Studies have shown that estradiol can activate the PI3K/Akt pathway through both ER-dependent and ER-independent mechanisms in certain cells. nih.gov

Receptor Tyrosine Kinases (RTKs) : Estrogen signaling can also crosstalk with growth factor signaling pathways by interacting with RTKs, further amplifying its effects on cell proliferation and survival.

These non-genomic pathways can, in turn, influence genomic events by phosphorylating and modulating the activity of nuclear ER and other transcription factors, creating a comprehensive and integrated cellular response to estradiol.

Regulation of Protein Kinase Activity and Phosphorylation Events

Estradiol is a significant regulator of intracellular signaling cascades, often exerting rapid, non-genomic effects through the modulation of protein kinase activity and subsequent phosphorylation events. nih.govnih.gov These actions can influence cell survival, proliferation, and plasticity. nih.govnih.gov Estradiol's activation of these pathways can occur through membrane-associated estrogen receptors and can lead to the phosphorylation of the nuclear estrogen receptors themselves, thereby modulating their transcriptional activity. nih.govoup.com

Key research findings on estradiol's influence on protein kinase pathways include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : Estradiol can rapidly activate the MAPK/Extracellular signal-regulated kinase (ERK) pathway within minutes in various cell types, including neurons. jneurosci.orgnih.gov This activation is linked to neuronal plasticity and neurite growth. jneurosci.orgresearchgate.net Studies have shown that estradiol treatment can increase the kinase activity of B-Raf and lead to the phosphorylation and activation of ERK1 and ERK2. jneurosci.org This signaling cascade is crucial for mediating changes in synaptic function and structure. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : The PI3K/Akt signaling pathway, which is critical for cell survival and growth, is a target of estradiol action. frontiersin.orgmdpi.com Estradiol has been shown to activate this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). frontiersin.orgmdpi.com This activation can be rapid and is mediated through membrane-associated ERs. mdpi.com The downstream effects include the phosphorylation of other proteins like Glycogen Synthase Kinase 3β (GSK3β), which is involved in neuroprotection and cell survival. frontiersin.org

Protein Kinase C (PKC) : Estradiol has been demonstrated to increase PKC activity in various tissues, including the brain. nih.govoup.com The activation of PKC is an important step in the neuroprotective effects of estrogen. nih.gov Studies in cerebrocortical neurons show that 17β-estradiol rapidly increases PKC activity, which in turn helps protect neurons from toxicity. nih.gov

Regulation of ER Phosphorylation : The transcriptional activity of the estrogen receptor itself is regulated by phosphorylation. For instance, in breast cancer cells, estradiol has been found to suppress the phosphorylation of ERα at the Serine 167 residue. nih.gov This effect is mediated by the upregulation of the protein phosphatase 2A (PP2A), indicating a feedback mechanism where estradiol modulates its own receptor's activity. nih.gov

Kinase/Signaling PathwayKey Effects Modulated by EstradiolResearch Findings
MAPK/ERK Pathway Neuronal plasticity, cell proliferation, neurite growthEstradiol rapidly activates ERK1 and ERK2 in cerebral cortical explants. jneurosci.org Cyclic changes in estradiol during the estrus cycle are associated with changes in ERK2 activation in the brain. nih.gov
PI3K/Akt Pathway Cell survival, neuroprotection, growthEstradiol activates the PI3K/Akt pathway, leading to phosphorylation of Akt and GSK3β, which is crucial for neuronal survival. frontiersin.org The activation can be detected within minutes of estradiol treatment in neuronal cells. mdpi.com
Protein Kinase C (PKC) Neuroprotection, regulation of apoptosisEstradiol rapidly increases PKC activity in cerebrocortical neurons, an essential step in its protective effects against toxicity. nih.gov Estrogen also up-regulates PKC expression in mammary and pituitary tissue. oup.com
Protein Phosphatase 2A (PP2A) Regulation of ERα activityEstradiol upregulates PP2A, which in turn decreases the phosphorylation of ERα at Serine 167, demonstrating a regulatory feedback loop. nih.gov

Estrogen Receptor Coregulator Recruitment and Differential Gene Expression

The transcriptional activity of estrogen receptors is critically dependent on the recruitment of a diverse array of coregulator proteins. explorationpub.com Upon binding estradiol, the estrogen receptor undergoes a conformational change, which facilitates its interaction with coactivators or corepressors. patsnap.com This differential recruitment is a key mechanism that determines the specificity and magnitude of the estrogenic response, leading to the activation or repression of target gene transcription. explorationpub.comnih.gov

Estrogen Receptor Coregulator Recruitment:

Coactivators : In the presence of an agonist like estradiol, the ER preferentially recruits coactivator proteins. explorationpub.comnih.gov These coactivators, such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1, SRC-2), enhance transcriptional activity. nih.govnih.gov They function by remodeling chromatin and acting as bridging proteins between the receptor and the basal transcriptional machinery. nih.gov For example, in breast cancer cells, β-estradiol promotes the binding of both ERα and ERβ to SRC-1. nih.gov

Corepressors : Conversely, when the ER is bound by an antagonist or in certain cellular contexts, it can recruit corepressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT). nih.govnih.gov These proteins typically inhibit gene transcription. explorationpub.com Research has identified an ER-selective coregulator, termed Repressor of Estrogen Receptor Activity (REA), which represses the transcriptional activity of estradiol-liganded ER at high concentrations, suggesting it plays a role in modulating the sensitivity of target cells to estrogens. nih.gov The recruitment of corepressors can occur through contacts with the ER's DNA-binding domain, a mechanism distinct from that seen with many other nuclear receptors. nih.gov

Coregulator TypeSpecific CoregulatorsFunction in Estradiol Signaling
Coactivators SRC-1, SRC-2 (GRIP1), SRC-3 (AIB1), CBP, p300Enhance ER-mediated gene transcription upon estradiol binding. nih.govnih.govnih.gov They possess enzymatic activities (e.g., histone acetyltransferase) that modify chromatin to facilitate transcription. explorationpub.com
Corepressors NCoR, SMRT, REAInhibit or repress ER-mediated gene transcription. nih.govnih.gov They can be recruited by antagonist-bound ER or, in some cases, modulate agonist-bound ER activity. explorationpub.comnih.gov NCOR2 is involved in the estrogen-induced repression of certain genes. nih.gov

Differential Gene Expression:

The binding of the estradiol-ER complex, along with its recruited coregulators, to specific DNA sequences known as Estrogen Response Elements (EREs) is a primary mechanism for regulating gene expression. cusabio.comnih.gov This interaction can either induce or repress the transcription of a wide array of genes. nih.govmdpi.com

Estradiol-induced gene regulation is a complex process that also involves epigenetic modifications, such as DNA methylation and histone modifications. nih.govnih.gov The liganded ER can interact with enzymes that alter these epigenetic marks, thereby influencing chromatin structure and gene accessibility. nih.govmdpi.com For example, estradiol can induce gene expression by promoting the demethylation of promoter regions in the genome. mdpi.com

Studies have identified numerous genes whose expression is altered by estrogens, reflecting the hormone's diverse physiological roles. oup.com For instance, in the developing female reproductive system, estrogens can upregulate the expression of genes such as the progesterone (B1679170) receptor (PrgR) and the novel estrogen-regulated gene (ERG1). oup.com In the brain, estradiol has been shown to increase the activity of nuclear RNA polymerase, suggesting an induction of the genes that code for this enzyme, particularly during specific developmental stages. nih.gov The specific set of genes regulated by estradiol can vary depending on the cell type, the specific ERE sequence, and the cohort of available coregulators. nih.govoup.com

Preclinical Pharmacokinetics and Metabolic Fate of Estradiol Diacetate Analogs

Ester Hydrolysis and Estradiol (B170435) Release in Biological Systems

Estradiol diacetate is a synthetic ester of estradiol, the primary female sex hormone. As a prodrug, it is inactive in its esterified form and requires in-vivo hydrolysis to release the active estradiol molecule. patsnap.comwikipedia.org This bioactivation is primarily carried out by non-specific esterase enzymes that are ubiquitously present in the body, including the liver, blood, and various other tissues. patsnap.comgoogle.com

The process of ester hydrolysis cleaves the acetate (B1210297) groups from the estradiol backbone, yielding free estradiol. This conversion is a critical step that dictates the pharmacokinetic profile of the compound. The rate of this hydrolysis is a key determinant of the duration of action. Studies on various estradiol esters in preclinical models, such as rats, have shown that the rate-limiting step in their metabolism is the hydrolysis of the ester bond. nih.gov

The lipophilicity of estradiol esters, influenced by the nature of the ester group, affects their absorption, distribution, and ultimately, their rate of hydrolysis. wikipedia.org For instance, longer-chain fatty acid esters of estradiol are cleared more slowly from the blood compared to estradiol itself. nih.gov While specific pharmacokinetic data for this compound is limited in readily available literature, the general principle for estradiol esters is that they act as a temporary reservoir from which the active hormone is gradually released. wikipedia.orgnih.gov This slow release mechanism contributes to a prolonged estrogenic effect compared to the administration of unesterified estradiol. nih.gov

Enzyme-Mediated Metabolism Pathways

Once estradiol is released from its diacetate prodrug form, it undergoes extensive metabolism primarily in the liver, but also in extrahepatic tissues. wikipedia.orgresearchgate.net The metabolic pathways are complex and involve a series of enzymatic reactions, including hydroxylation, methylation, glucuronidation, and sulfation. These processes transform estradiol into various metabolites, which can have different biological activities and are eventually excreted from the body. wikipedia.orgresearchgate.net

Cytochrome P450 (CYP450) Activity in Hydroxylation (e.g., 2/4-hydroxyestradiols)

The initial and a major step in the metabolism of estradiol is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netresearchgate.net This process primarily occurs at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens: 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2). aacrjournals.orgacs.org

Several CYP450 isoforms are involved in estradiol hydroxylation. In the liver, CYP1A2 and CYP3A4 are the main enzymes responsible for the formation of 2-OHE2. researchgate.netnih.govplos.org In extrahepatic tissues, CYP1A1 plays a more significant role. researchgate.net CYP1B1 is another key enzyme that catalyzes the formation of both 2-OHE2 and 4-OHE2. aacrjournals.orgahajournals.org Studies using human liver microsomes and cDNA-expressed P450s have demonstrated that at high substrate concentrations, 2-hydroxylation is the dominant metabolic pathway for estradiol. nih.gov

The formation of these catechol estrogens is a critical juncture in estradiol metabolism, as they can be further metabolized through detoxification pathways or be oxidized to reactive quinones and semiquinones. acs.orgwikipedia.org These reactive species have been implicated in potential DNA damage. aacrjournals.orgacs.org

Table 1: Key CYP450 Isoforms in Estradiol Hydroxylation

CYP450 IsoformPrimary Product(s)Primary Location of Activity
CYP1A1 2-OHE2, 4-OHE2Extrahepatic tissues
CYP1A2 2-OHE2Liver
CYP1B1 2-OHE2, 4-OHE2Extrahepatic tissues, Liver
CYP3A4 2-OHE2, 4-OHE2, 16α-hydroxyestradiolLiver

This table provides a summary of the primary roles of different CYP450 enzymes in the hydroxylation of estradiol.

Catechol-O-methyltransferase (COMT) in Methoxyestradiol Formation

Following their formation, catechol estrogens like 2-OHE2 and 4-OHE2 are substrates for the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orgnih.gov COMT is a Phase II enzyme that catalyzes the transfer of a methyl group from S-adenosyl-l-methionine to one of the hydroxyl groups of the catechol estrogens. aacrjournals.org This methylation process leads to the formation of methoxyestradiols, such as 2-methoxyestradiol (B1684026) (2-MeOE2) and 4-methoxyestradiol (B23171) (4-MeOE2). wikipedia.orgaacrjournals.org

This methylation is considered a detoxification pathway, as it converts the potentially reactive catechol estrogens into more stable and less harmful metabolites. aacrjournals.orgresearchgate.net 2-MeOE2, in particular, has been shown to possess antiproliferative properties. aacrjournals.orgnih.gov In vitro studies have shown that COMT can methylate both 2-OHE2 and 4-OHE2, with the formation of 4-MeOE2 generally occurring at a higher rate than 2-MeOE2. aacrjournals.orgnih.gov Interestingly, these methoxyestrogens can also exert feedback inhibition on the CYP1A1 and CYP1B1 enzymes, thereby regulating the oxidative metabolism of estradiol. aacrjournals.org

Glucuronidation and Sulfation Processes

Glucuronidation and sulfation are two major Phase II conjugation reactions that play a crucial role in the metabolism and elimination of estradiol and its metabolites. oup.comresearchgate.net These processes increase the water solubility of the steroid molecules, facilitating their excretion in urine and bile. oup.comresearchgate.net

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com Estradiol can be glucuronidated at either the 3-hydroxyl or the 17β-hydroxyl group. oup.com In human liver microsomes, different UGT isoforms are responsible for these reactions. UGT1A1 primarily catalyzes the formation of estradiol-3-glucuronide, while UGT2B7 is the main enzyme for the formation of estradiol-17-glucuronide. oup.com

Sulfation is mediated by sulfotransferase (SULT) enzymes. oup.com The primary site of sulfation for estrogens is the 3-hydroxyl group. oup.com Estrone (B1671321) sulfate (B86663) (E1S) is a major circulating estrogen conjugate and can act as a reservoir for the formation of more active estrogens. researchgate.net

Both glucuronide and sulfate conjugates of estrogens have been identified in preclinical animal models, indicating that these are conserved metabolic pathways. oup.combioone.org

Influences on Metabolic Pattern in Preclinical Models

The metabolic pattern of estradiol can be influenced by several factors in preclinical models, leading to variations in the types and amounts of metabolites formed. These factors include species differences, the route of administration, and genetic variations in metabolizing enzymes.

Species Differences: There can be significant variations in the expression and activity of drug-metabolizing enzymes across different animal species. bioone.org For example, in bovine liver, 17α-estradiol and 17β-estradiol-3-glucuronide have been identified as major metabolites of 17β-estradiol. edpsciences.org The specific profile of CYP450, UGT, and SULT enzymes in a given species will dictate the predominant metabolic pathways.

Route of Administration: The way estradiol or its prodrugs are administered can significantly alter their metabolic fate. For instance, oral administration subjects the compound to extensive first-pass metabolism in the gastrointestinal tract and liver, leading to a high conversion to metabolites like estrone and its conjugates. researchgate.nettransfemscience.org In contrast, transdermal or parenteral administration bypasses this extensive first-pass effect, resulting in a different metabolic profile. fda.gov

Genetic Influences: Genetic polymorphisms in metabolizing enzymes can lead to inter-individual differences in estradiol metabolism. For example, a common variant of the COMT enzyme (Val108Met) has been shown to be less thermally stable and exhibits lower catalytic activity, leading to reduced formation of methoxyestrogens. aacrjournals.orgnih.govresearchgate.net Such genetic differences in preclinical models could influence the balance between the formation of catechol estrogens and their detoxification.

Isomeric Configuration Effects on Metabolic Pathways

The stereochemistry of estradiol, specifically the orientation of the hydroxyl group at the C17 position, has a profound impact on its biological activity and metabolic fate. The two main epimers are 17β-estradiol (the potent, naturally occurring estrogen) and 17α-estradiol. hmdb.ca

17α-estradiol is generally considered to be a much weaker estrogen than its 17β counterpart, with a significantly lower binding affinity for the classical estrogen receptors ERα and ERβ. hmdb.caalzdiscovery.org However, it is not biologically inert and is found endogenously in various tissues, including the brain. oup.comnih.gov

Research Methodologies and in Vitro/in Vivo Models for Estradiol Diacetate Studies

In Vitro Cell Culture Models

In vitro models are indispensable for dissecting the molecular and cellular effects of estradiol (B170435) diacetate. These systems offer a controlled environment to study specific cellular responses, receptor binding, and downstream signaling pathways.

Estrogen Receptor-Positive Cell Lines for Binding and Functional Assays

To investigate the estrogenic activity of compounds like estradiol diacetate, researchers commonly utilize established estrogen receptor (ER)-positive cell lines. These cells express either ERα, ERβ, or both, making them ideal for studying receptor binding and subsequent functional responses such as cell proliferation and gene expression.

MCF-7 and T47D Cells: These human breast cancer cell lines are classic models in estrogen research because they endogenously express high levels of ERα. nih.govbiorxiv.org Studies with the parent compound, 17β-estradiol, have extensively characterized the estrogenic responses in these cells, including the induction of cell proliferation and the regulation of specific genes. biorxiv.orgfrontiersin.org For instance, in MCF-7 cells, estradiol can stimulate growth and modulate the expression of ERα and ERβ. frontiersin.org Similarly, in T47D cells, estradiol has been shown to induce a 30-40-fold increase in ERβ mRNA expression, an effect that can be blocked by anti-estrogens. nih.gov These cell lines provide a robust platform to assess the relative potency and efficacy of this compound in activating ER-mediated pathways. Introducing ERβ into ERα-positive MCF-7 cells has been shown to inhibit proliferation. mdpi.com

U2OS-ERα/β Cells: Human osteosarcoma (U2OS) cells are often used to create engineered cell lines that stably express either human ERα or ERβ. nih.gov This allows for the specific investigation of isoform-selective effects of estrogenic compounds. By comparing the activity of this compound in U2OS-ERα versus U2OS-ERβ cells, researchers can determine its binding affinity and functional selectivity for each receptor subtype. nih.gov

The table below summarizes the characteristics of these cell lines relevant to this compound research.

Cell LineOriginEstrogen Receptor ExpressionTypical AssaysKey Findings with Estradiol
MCF-7 Human Breast CancerHigh ERα, low ERβ. nih.govmdpi.comProliferation assays, gene expression analysis (e.g., pS2, cyclin D1), apoptosis assays. frontiersin.orgmolbiolcell.orgnih.govInduces proliferation, regulates ER expression, can induce apoptosis under certain conditions. biorxiv.orgfrontiersin.orgaacrjournals.org
T47D Human Breast CancerHigh ERα, moderate ERβ. nih.govnih.govProliferation assays, receptor regulation studies. nih.govnih.govInduces ERβ mRNA expression, proliferation is influenced by the ERα/ERβ ratio. nih.govnih.gov
U2OS Human OsteosarcomaN/A (ER-negative)Reporter gene assays for ERα or ERβ activity after transfection. nih.govUsed to compare isoform-specific activities of estrogens. nih.gov

Endothelial Cell Models

The vascular endothelium is a key target for estrogens, which are known to have protective cardiovascular effects. In vitro models using endothelial cells are crucial for studying the vascular actions of this compound.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used and well-characterized model for studying endothelial function. nih.govscience.gov Research has shown that HUVECs express both ERα and ERβ, although the levels can vary between different cell pools. plos.org Studies using 17β-estradiol in HUVECs have demonstrated its ability to promote cell migration, proliferation, and the formation of tube-like structures, all of which are critical processes in angiogenesis. nih.gov These effects are often mediated through the estrogen receptor, as they can be blocked by ER antagonists. nih.gov HUVEC models are therefore valuable for assessing the potential of this compound to influence vascular health and repair.

Human Brain Microvascular Endothelial Cells (HBMECs): The blood-brain barrier is a critical interface, and endothelial cells of the brain microvasculature are important targets for estrogens. A study highlighted the challenges in culturing adult hBMECs due to their poor survival and proliferation ex vivo. nih.gov However, the addition of 10 nM of β-estradiol 17-acetate (a closely related compound to this compound) was found to be a critical factor in promoting the adhesion and proliferation of these cells, especially those derived from female patients. nih.gov This suggests that estradiol esters can have a significant protective and supportive role for brain endothelial cells, a finding with implications for neurovascular research. nih.gov

The following table details research findings in these endothelial cell models.

Cell ModelKey Research FocusExperimental Findings with Estradiol/Esters
HUVECs Angiogenesis, Endothelial Function17β-estradiol increases cell attachment, migration, proliferation, and tube formation. nih.gov It also enhances signaling through the VEGF-A-Delta-Like Ligand 4-Notch1 axis. plos.org
HBMECs Blood-Brain Barrier, Neurovascular Protectionβ-estradiol 17-acetate (10 nM) enhances the in vitro viability, adhesion, and proliferation of hBMECs, particularly after cryopreservation. nih.gov

Vascular Smooth Muscle Cell Studies

Vascular smooth muscle cells (VSMCs) are another critical component of the blood vessel wall, and their proliferation is a key event in the development of atherosclerosis. Estrogens are known to influence VSMC function.

Studies using rat aortic VSMCs have shown that 17β-estradiol can inhibit VSMC proliferation induced by lysophosphatidylcholine, a component of oxidized LDL. nih.gov This inhibitory effect appears to be mediated through a non-genomic, antioxidant mechanism. nih.gov Furthermore, 17β-estradiol has been found to suppress lysophosphatidylcholine-induced apoptosis in cultured VSMCs. nih.gov In human cerebral VSMCs, estradiol was shown to inhibit proliferation by upregulating the expression of estrogen receptors (ESR1 and ESR2) and downregulating pro-proliferative and pro-apoptotic markers. amegroups.org These models are essential for determining if this compound shares these potentially beneficial vascular effects.

Neuronal and Glial Cell Models for Neurobiological Research

The brain is a recognized target for estrogens, which have been implicated in neuroprotection and cognitive function. ucm.esmdpi.com In vitro models of neuronal and glial cells are vital for understanding the neurobiological effects of this compound.

Neuronal Cells: Studies using various neuronal cell lines and primary neurons have demonstrated that 17β-estradiol can exert trophic effects, promote neuronal survival, and protect against neurotoxic insults. ucm.esmdpi.com For example, estrogens can provide neuroprotection in cholinergic neurons of the basal forebrain. mdpi.com The neuroprotective effects can be mediated through both ERα and ERβ. mdpi.com

Glial Cells: Glial cells, including astrocytes and microglia, are also targets for estrogens. nih.gov Estrogen receptors are expressed in these cells, and estrogens can modulate their function. mdpi.com For instance, 17β-estradiol has been shown to have anti-inflammatory effects on microglia by reducing the production of superoxide (B77818) in response to inflammatory stimuli. oup.com

These cell models allow for detailed investigation into the mechanisms by which this compound might influence neuronal health, synaptic plasticity, and neuroinflammation.

Organotypic Culture Systems

Organotypic cultures represent a bridge between monolayer cell cultures and in vivo models. They maintain the three-dimensional architecture and cell-cell interactions of the original tissue, providing a more physiologically relevant in vitro environment.

Human Endometrium: A novel organotypic culture system has been developed for the human endometrium, where epithelial cells are grown as organoids within an extracellular matrix, co-cultured with stromal cells. nih.gov In this system, 17β-estradiol was shown to increase epithelial cell proliferation, an effect that required the presence of stromal cells, indicating an important paracrine signaling mechanism. nih.gov This model is particularly useful for studying the hormonal regulation of endometrial function and could be used to assess the impact of this compound on this tissue. nih.govmednexus.org These endometrial organoids can be maintained for extended periods, mimicking the hormonal fluctuations of the menstrual cycle. mdpi.com

Preclinical In Vivo Animal Models

While in vitro models are crucial for mechanistic studies, in vivo animal models are essential for understanding the systemic effects of this compound in a complex living organism. whiterose.ac.uk Rodent models, particularly mice and rats, are commonly used in estrogen research. mdpi.cominformaticsjournals.co.in

Ovariectomized Models: A common approach to study the effects of estrogens is to use female animals that have had their ovaries surgically removed (ovariectomy). nih.gov This procedure eliminates the endogenous source of estrogens, creating a controlled hormonal background against which the effects of exogenous compounds like this compound can be studied. These models are widely used to investigate the impact of hormone replacement on various tissues, including bone, the cardiovascular system, and the brain. nih.gov

Models of Disease: Specific animal models are used to study the effects of estrogens in the context of particular diseases. For instance, to study atherosclerosis, researchers may use genetically modified mice (e.g., ApoE or LDLr knockout mice) that are prone to developing atherosclerotic plaques. In the context of neuroscience, animal models of stroke or neurodegenerative diseases are employed. ucm.es For studying genital tract infections, female mice treated with estradiol can serve as surrogate hosts for human-specific pathogens like Neisseria gonorrhoeae. frontiersin.org

Chemically-Induced Menopause Models: An alternative to surgical ovariectomy is the use of chemicals like 4-vinylcyclohexene (B86511) diepoxide (VCD), which specifically destroys ovarian follicles, inducing a gradual transition to menopause that more closely mimics the human experience. nih.gov This model allows for the dissociation of aging effects from the effects of hormone loss. nih.gov

Models for Estrogen-Dependent Disease Elucidation (e.g., breast cancer, endometrial cancer, endometriosis)

Research into estrogen-dependent cancers often involves the use of established cancer cell lines and animal models. While direct studies on the therapeutic effects of this compound are limited, it serves as a crucial chemical intermediate and reference compound in the development and evaluation of novel anti-cancer agents.

In Vitro Cancer Cell Line Models: this compound is used in the synthesis of potential anti-cancer compounds that are then tested on various human cancer cell lines. For instance, it has been a precursor in the synthesis of 2-methoxyestradiol (B1684026) analogues, which are evaluated for their cytotoxic and antimitotic effects. researchgate.net The activity of these synthesized compounds is assessed on cell lines such as:

Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231, and MDA-MB-435. researchgate.netresearchgate.netbvsalud.org

Cervical Adenocarcinoma: HeLa cells. ljmu.ac.uk

Chronic Myelogenous Leukemia: K562 cells. ljmu.ac.uk In these studies, the estrogen:ER complex can bind to hormone response elements to activate gene transcription, a mechanism explored in estrogen-dependent breast cancer cell line models. wikipedia.orgwikiwand.com this compound has also been used to synthesize novel steroid dimers, which were subsequently tested for antiproliferative activity against various breast cancer cell lines. bvsalud.org

Zebrafish Models: In high-throughput drug screening, zebrafish models of diseases like amyotrophic lateral sclerosis (ALS) have been used to test libraries of compounds, which have included this compound, to identify potential therapeutics. whiterose.ac.uk

Studies on Reproductive System Regulation (e.g., menstrual cycle, ovulation, implantation)

This compound is employed in animal models to study the influence of estrogens on the reproductive system and to serve as a reference estrogen when investigating the effects of environmental endocrine disruptors.

In Vivo Rodent Models: Rat models are frequently used to understand the long-term consequences of hormone exposure during critical developmental periods. In one such study, pregnant Wistar dams were administered this compound (E2D) as a reference estrogen to compare against the effects of bisphenol A (BPA). endocrine-abstracts.org This research aimed to assess the impact on the reproductive system and sexual behavior of the offspring. endocrine-abstracts.org

Hormone-Induced Behavioral Models: To study male sexual behavior, female rats are often ovariectomized and then treated with this compound and progesterone (B1679170) to induce sexual receptivity (estrus). nih.govfz.kiev.ua This standardized model allows researchers to investigate the effects of various substances or conditions on male testicular function and libido. nih.gov

Table 1: Examples of this compound Use in Reproductive System Models

Research AreaModel SystemSpecific Use of this compoundKey Findings/ObservationsReference
Endocrine Disruptor EffectsWistar Rats (in utero exposure)Used as a positive control/reference estrogen.Prenatal E2D exposure caused significant loss of ventral prostate weight and degenerative epithelial changes in male offspring. It also affected sexual behavior in both male and female offspring. endocrine-abstracts.org
Male Sexual Behavior StudiesWistar RatsAdministered to ovariectomized females to induce estrus for testing male copulative behavior.Enabled standardized testing of male sexual function following prenatal exposure to endocrine disruptors like di-n-butylphthalate (DBP). nih.govfz.kiev.ua

Bone Metabolism and Density Research Applications

The primary active metabolite of this compound, estradiol, is known to be essential for maintaining bone mineral density. wikiwand.comwikipedia.org Research in this area focuses on how estrogen therapy can prevent bone loss, particularly post-menopause. Estradiol esters are central to this research as they provide a means of delivering the active hormone.

Mechanism of Action: Estrogens like estradiol mediate their effects on bone by binding to estrogen receptors, which are expressed in bone tissue. wikipedia.org This interaction helps in maintaining bone mineral density throughout life. wikiwand.comwikipedia.org The development of transdermal delivery systems for estradiol, for which this compound is a candidate, aims to avoid first-pass metabolism in the liver, potentially offering a safer profile for long-term use in applications like preventing osteoporosis. google.comgoogle.com

Metabolite Effects: Research has also extended to the metabolites of estradiol. For example, 2-methoxyestradiol, a downstream metabolite, has been shown to preserve bone in animal models of arthritis, indicating the complex and multi-faceted role of estrogen metabolism in skeletal health. researchgate.net

Neurobiological and Cognitive Function Studies

This compound is used in animal models to investigate the organizational and activational effects of estrogens on the brain, behavior, and cognitive functions.

Developmental Neurobiology Models: To study the impact of endocrine-disrupting chemicals on brain development, this compound is administered to pregnant rats as a positive control. These studies examine how prenatal exposure to estrogenic compounds affects the sexual differentiation of the brain and subsequent adult behaviors. researchgate.netresearchgate.net For instance, research has explored the long-term consequences of prenatal exposure on the hypothalamic-pituitary-adrenal (HPA) axis and affective behaviors in offspring. researchgate.net

Behavioral Neuroscience Models: In studies unrelated to development, this compound is used for its primary hormonal effects. For example, in a rat model of Parkinson's disease, this compound was administered to induce estrus in female rats. nih.gov This was necessary to elicit specific behaviors (ultrasonic vocalizations) from the male rats being studied, demonstrating the compound's utility in creating specific physiological states for neurobiological investigation. nih.gov

Germ Cell Survival and Testicular Function Investigations

Estradiol plays a critical, though complex, role in male reproductive health, including testicular function and germ cell survival. This compound is used as an experimental tool in animal models to probe these functions.

In Vivo Models of Testicular Function: In studies investigating the impact of prenatal hormone exposure on male development, this compound has been administered to pregnant rats. The male offspring later showed significant alterations in reproductive organs, such as degenerative changes in the ventral prostate, and disruptions in normal sexual behavior, highlighting the critical role of the estrogen environment in testicular and accessory gland development. endocrine-abstracts.org

Analytical Applications in Testicular Research: In clinical research on disorders of sexual development, such as familial male pseudohermaphroditism due to 17-ketosteroid reductase deficiency, this compound is used as an analytical reference. oup.com After chemical derivatization (acetylation) of urinary or plasma steroids, gas-liquid chromatography is used to quantify the resulting this compound, providing insights into the specific enzymatic defect and steroid profile of the patient. oup.com

Models of Steroidogenesis: Research into the enzymatic pathways of steroid synthesis, such as aromatase activity in the developing brain, has used chromatographic techniques to purify and identify metabolites. In these studies, 17β-estradiol diacetate was purified and measured to confirm the conversion of testosterone (B1683101) to estradiol, demonstrating its utility in tracking steroid metabolism. oup.com

Analytical and Characterization Techniques

The accurate quantification and profiling of this compound and its metabolites are essential for research, clinical diagnostics, and environmental monitoring. Chromatography-based platforms coupled with mass spectrometry are the gold standard for this purpose due to their high sensitivity and specificity.

Chromatography-Mass Spectrometry Platforms for Quantification and Metabolite Profiling (e.g., HPLC, LC-MS/MS, GC-MS/MS)

A variety of sophisticated analytical methods are employed to detect and measure this compound in diverse matrices, from biological fluids to environmental water samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used for the purification and analysis of this compound. It is often used for quality control and to confirm the purity of the compound. lgcstandards.com In doping control analysis, HPLC is used as a cleanup step to isolate specific steroids from complex urine matrices before further analysis by isotope-ratio mass spectrometry (IRMS); this compound has been used as a reference standard in these cleanup procedures. dshs-koeln.dedshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): LC-MS is a powerful tool for the simultaneous detection of multiple endocrine disruptors. A multi-residue analytical method using LC-MS has been developed to quantify a range of estrogens, including this compound, in surface and groundwater. researchgate.netdphen1.com This method often uses a solid-phase extraction (SPE) step to pre-concentrate the analytes from water samples, followed by LC-MS analysis. dphen1.com Electrospray ionization (ESI) is a common ionization technique used in these methods. science.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct analysis of the intact ester, GC-MS is a benchmark method for steroid analysis. In a study of a testicular enzyme defect, estrogens were isolated, acetylated to form derivatives including this compound, and then measured by gas-liquid chromatography. oup.com

Thin-Layer Chromatography (TLC): In studies of steroid metabolism, TLC is used as a separation technique. For example, it has been employed to purify this compound during the investigation of estrogen formation in skin and other tissues. oup.commdpi.comcloudfront.net

Table 2: Analytical Methods for this compound Characterization

TechniqueMatrix/ApplicationPurposeKey Parameters/FindingsReference
HPLCPharmaceutical StandardPurity assessmentUsed for identification and quantification in certificates of analysis. lgcstandards.com
HPLC with Fraction CollectionHuman UrineSample cleanup for IRMSUsed as a reference standard for HPLC fractionation prior to anti-doping analysis. dshs-koeln.dedshs-koeln.de
LC-MSNatural WaterQuantification of endocrine disruptorsSimultaneous quantification of this compound and other estrogens with detection limits between 2 and 15 ng/L. dphen1.com
Gas-Liquid Chromatography (GLC)Human UrineQuantification of steroid profileMeasured acetylated derivatives, including this compound, to diagnose an enzyme defect. oup.com
Thin-Layer Chromatography (TLC)Rabbit Brain/PlacentaPurification of reaction productsPurified 17β-estradiol diacetate to study aromatase activity. oup.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are fundamental in confirming the chemical structure and purity of this compound. Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups. slideshare.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, specific chemical shifts in the NMR spectrum confirm the presence and location of the acetate (B1210297) groups. For example, a ¹H-NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent shows a characteristic signal for the methyl protons of the acetate groups. google.com

Nucleus Chemical Shift (δ ppm) Multiplicity Assignment Reference
¹H0.84singlet3H, C18-CH₃ google.com

This table presents a characteristic proton NMR signal for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.net In this compound, the IR spectrum would show characteristic absorption bands corresponding to the ester carbonyl (C=O) groups of the diacetate modification, as well as vibrations from the aromatic ring and the steroid backbone. nist.govresearchgate.net Analysis of the "fingerprint region" of the spectrum allows for definitive identification by comparing it to a reference spectrum of a known standard. slideshare.net The National Institute of Standards and Technology (NIST) maintains a reference IR spectrum for this compound within its database. nist.gov

Radioligand Binding Assays and Autoradiography for Receptor Characterization

Radioligand Binding Assays: These assays are crucial for determining the binding affinity of this compound for estrogen receptors (ERα and ERβ). In a typical competitive binding assay, a radiolabeled form of estradiol, such as [³H]17β-estradiol, is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER). epa.govnih.gov The assay measures the ability of a test compound, like this compound, to displace the radioligand from the receptor. epa.gov By testing a range of concentrations of the unlabeled compound, a competition curve is generated, from which the IC₅₀ value (the concentration that inhibits 50% of radioligand binding) can be calculated. nih.gov This value is then used to determine the binding affinity (Ki). oup.com

Research on related 19-nor-progestogens has utilized this method to characterize their interaction with the E₂ receptor. For instance, ethynodiol (B195179) diacetate was found to be a competitive inhibitor of estradiol binding to the rabbit uterine E₂ receptor. oup.com

Compound Receptor Source Binding Affinity (Ki) Assay Type Reference
Ethynodiol diacetateRabbit Uterine Cytosol1.3 x 10⁻⁷ MCompetitive Radioligand Binding oup.com

This table shows the binding affinity of a related diacetate steroid to the estrogen receptor, illustrating the type of data obtained from these assays.

Autoradiography: Autoradiography allows for the visualization of the distribution of a radiolabeled compound within tissues and cells. nih.gov Following administration of a radiolabeled version of this compound (or its parent compound, estradiol), tissue sections are exposed to photographic film or emulsion. The radioactive decay creates a pattern of silver grains, revealing the specific locations where the compound has accumulated. nih.gov Studies using ³H-estradiol-17β have shown that the hormone concentrates in the nuclei of cells in target tissues like the uterus and cervix, which is indicative of its interaction with nuclear estrogen receptors. nih.gov This technique can be applied to study the tissue and cellular distribution of this compound, providing insight into its target sites.

Fluorescence-Based Techniques for Estrogen Receptor Dynamics (e.g., FRET, BRET)

Fluorescence-based techniques like Förster (or Fluorescence) Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful in vitro and in vivo methods for studying the real-time dynamics of estrogen receptors in living cells. bmbreports.orgnih.gov These assays can monitor key events such as ligand binding, receptor dimerization (both homo- and heterodimerization), and conformational changes. nih.govnih.govresearchgate.net

FRET: This technique relies on the energy transfer between two different fluorophores, a donor and an acceptor. bmbreports.org To study ER dimerization, ER monomers can be tagged with a donor fluorophore (e.g., CFP - cyan fluorescent protein) and an acceptor fluorophore (e.g., YFP - yellow fluorescent protein). Upon binding of a ligand like this compound, the receptors dimerize, bringing the donor and acceptor into close proximity (1-10 nm). When the donor is excited, it transfers its energy to the acceptor, which then emits light. The detection of this acceptor emission is a direct indication of receptor interaction. nih.gov

BRET: BRET operates on a similar principle but uses a bioluminescent enzyme (like Renilla luciferase, Rluc) as the donor and a fluorescent protein (like YFP) as the acceptor. dphen1.com The luciferase enzyme generates light through a chemical reaction with its substrate. If the acceptor is close enough, this light energy is transferred non-radiatively, causing the acceptor to fluoresce at a different wavelength. bmbreports.orgnih.gov BRET assays have been developed to specifically evaluate ERα homodimerization in the presence of estrogenic compounds. nih.govdphen1.com

These techniques would allow researchers to characterize how this compound binding influences the rate and extent of ER dimerization and to screen for its potential as an ER agonist or antagonist by observing its effect on receptor dynamics. bmbreports.orgnih.gov

Immunochemical and Molecular Biology Assays for Protein and Gene Expression Analysis (e.g., Western Blot, Immunohistochemistry)

Western Blot: Western blotting is a widely used technique to detect and quantify specific proteins in a cell or tissue sample. ahajournals.org To study the effects of this compound, cells or tissues would be treated with the compound, and total protein would be extracted. dovepress.comkarger.com The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes a target protein (e.g., ERα, or a protein encoded by an estrogen-responsive gene like VEGF or pS2/TFF1). nih.govplos.org A secondary antibody, which is linked to a detection enzyme, binds to the primary antibody, allowing for visualization and quantification of the protein of interest. dovepress.com This method can determine if this compound treatment leads to an increase or decrease in the expression of key proteins involved in estrogen signaling pathways. ahajournals.orgahajournals.org For example, studies with 17β-estradiol have used Western blotting to show changes in the expression of proteins such as the AT₁ receptor and ASIC1a. ahajournals.orgahajournals.org

Immunohistochemistry (IHC): Immunohistochemistry is used to visualize the presence and location of specific proteins within a tissue section. nih.gov This technique is essential for understanding the context of protein expression. rochester.edu After treating an animal model with this compound, target tissues (like breast or uterine tissue) are collected, fixed, and thinly sliced. The slices are then incubated with a primary antibody against a protein of interest, such as ERα, progesterone receptor (PGR), or the proliferation marker Ki67. plos.orgnih.gov A detection system linked to the antibody creates a colored product at the site of the antibody-antigen reaction, which can be viewed under a microscope. nih.gov This allows researchers to see not only if a protein is expressed but also in which cells and in which subcellular compartment (e.g., nucleus, cytoplasm) it is located, providing crucial information on the cellular response to this compound. plos.orgnih.govnih.gov

Future Directions and Academic Research Perspectives

Exploration of Novel Estradiol (B170435) Diacetate Derivatives for Targeted Research Applications

The pursuit of novel estradiol diacetate derivatives represents a key frontier in endocrine research, with the primary objective of creating highly specific molecular tools for dissecting estrogen signaling pathways. Scientists are actively engaged in the chemical modification of the fundamental this compound structure to augment its binding affinity for specific estrogen receptor (ER) subtypes, namely ERα and ERβ. The strategic introduction of various functional groups onto the steroid nucleus is a common approach to modulate the compound's biological activity. The overarching aim is to synthesize derivatives that function as selective agonists or antagonists, thereby enabling precise experimental control to elucidate the intricate roles of estrogen in both physiological and pathological states.

A significant focus of this research involves the alteration of side chains at the C-17β position, where the acetate (B1210297) groups are located. By substituting the acetate moieties with alternative esters or other chemical groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. For instance, the incorporation of sterically bulky side chains can create selective interactions with one ER subtype over the other, yielding receptor-selective molecules. Furthermore, the conjugation of fluorescent tags or biotin labels to these derivatives facilitates their use in sophisticated imaging and protein interaction studies, allowing for the visualization of receptor dynamics within living cells.

Another innovative research avenue is the design of "caged" this compound derivatives that can be activated by specific stimuli, such as enzymes or light. These compounds remain biologically inert until the stimulus triggers the release of the active estradiol molecule, affording researchers precise spatiotemporal control over estrogenic activity. This technology is particularly advantageous for investigating the rapid, non-genomic effects of estrogens, as it permits the exact initiation of signaling events. The development of these advanced molecular probes is pivotal for a more nuanced understanding of estrogen signaling in diverse biological systems.

Advanced Mechanistic Investigations of Estrogen Receptor-Independent Signaling by Diacetate Esters

While the canonical mechanism of estrogen action is mediated by nuclear estrogen receptors that regulate gene expression, a growing body of evidence points to the existence of non-genomic, estrogen receptor-independent signaling pathways. This compound and its analogs are under investigation for their capacity to trigger these rapid cellular responses. These effects are believed to be mediated by membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor 1 (GPER1), or other yet-to-be-identified membrane-bound receptors.

To unravel these ER-independent mechanisms, researchers are employing a variety of advanced techniques. For example, cell lines genetically engineered to lack classical nuclear ERs are being used to isolate and characterize the effects of this compound on downstream signaling molecules, including kinases and phosphatases. Electrophysiological techniques like patch-clamping are utilized to examine the immediate impact of these compounds on ion channel activity in neuronal and cardiovascular cells. Such studies have demonstrated that estrogens can modulate intracellular calcium concentrations and activate signaling cascades like the MAPK/ERK and PI3K/Akt pathways within minutes, a timeframe too short to be explained by changes in gene transcription.

The diacetate esterification of estradiol may alter its lipophilicity, which in turn could influence its interaction with the cell membrane and its associated receptors. Current research is exploring how this modification affects the partitioning of the molecule into specialized membrane microdomains known as lipid rafts, where signaling proteins are often concentrated. By comparing the cellular effects of estradiol with those of this compound, scientists aim to delineate the specific contributions of the ester groups to the initiation of these rapid signaling events. These investigations are essential for a comprehensive understanding of estrogen biology, as they may shed light on the pleiotropic effects of estrogens that cannot be solely attributed to nuclear receptor activity.

Development of Sophisticated In Vitro and In Vivo Models for Complex Biological Systems

To gain deeper insights into the multifaceted biological actions of this compound, the scientific community is increasingly developing and utilizing sophisticated in vitro and in vivo models. Traditional two-dimensional (2D) cell cultures are often inadequate for recapitulating the complex microenvironment of living tissues. Consequently, there has been a significant shift towards three-dimensional (3D) cell culture systems, such as spheroids and organoids. These models more faithfully mimic the cell-cell and cell-matrix interactions found in vivo, providing a more physiologically relevant context for studying the effects of this compound on cellular processes like proliferation, differentiation, and function. For example, breast cancer organoids are being employed to investigate how this compound influences tumor development and therapeutic response in a system that more closely resembles an actual tumor.

In the realm of in vivo research, the advent of genetically engineered mouse models (GEMMs) has been transformative. These models allow for the tissue-specific or inducible manipulation of genes encoding estrogen receptors and other critical signaling proteins. By administering this compound to these animals, researchers can dissect the precise roles of different components of the estrogen signaling pathway in a variety of physiological and pathological processes, including bone metabolism, cardiovascular health, and neuroprotection. Furthermore, the use of fluorescent reporter mice, in which the expression of a fluorescent protein is controlled by an estrogen-responsive promoter, enables the real-time visualization of estrogenic activity within a living organism.

Another significant advancement is the utilization of patient-derived xenografts (PDXs), where tumor tissue from a human patient is implanted into an immunodeficient mouse. These models are considered to have higher predictive value for clinical outcomes compared to traditional cell line-derived xenografts. The treatment of PDX models with this compound allows researchers to study its effects on human tumors in a more realistic in vivo setting, which may lead to the identification of novel therapeutic strategies and biomarkers of treatment response.

Refined Analytical Methodologies for Low-Level Metabolite Detection

The accurate and precise measurement of this compound and its metabolites at low concentrations in complex biological matrices presents a significant analytical challenge. To meet this challenge, researchers are continuously developing more sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroid hormones and their esters. Ongoing advancements in mass spectrometry technology, including the development of more efficient ionization sources and higher-resolution mass analyzers, have lowered the limits of detection to the picogram or even femtogram per milliliter range.

A key difficulty in the analysis of this compound is its potential to undergo in-source fragmentation or hydrolysis back to estradiol during the analytical process, which can lead to inaccurate quantification. To mitigate this, researchers are optimizing sample preparation protocols and chromatographic conditions. The use of derivatizing agents that react with the hydroxyl groups of estradiol can enhance its chromatographic properties and ionization efficiency, resulting in improved sensitivity and specificity. Moreover, the development of novel stationary phases for liquid chromatography enables better separation of this compound from other structurally similar steroids and interfering substances present in biological samples such as plasma and tissue extracts.

While immunoassays like enzyme-linked immunosorbent assays (ELISAs) are also employed for the detection of estrogens, they can be limited by cross-reactivity with other steroids and may not be able to differentiate between estradiol and its esterified forms. Consequently, there is ongoing research to develop highly specific monoclonal antibodies that can recognize this compound with high affinity and selectivity. These antibodies can then be used to create more reliable immunoassays or for the affinity purification of the compound from complex mixtures prior to LC-MS/MS analysis. These refined analytical methodologies are crucial for conducting accurate pharmacokinetic studies and for assessing the levels of this compound and its metabolites in various research contexts.

Q & A

Basic: What methodologies are recommended for synthesizing estradiol diacetate, and how can purity be validated?

Answer:
this compound is synthesized via sequential esterification and acetylation. A validated protocol involves:

  • Step 1: Esterification of estradiol with acetic anhydride in pyridine to form monoacetate intermediates .
  • Step 2: Friedel-Crafts acetylation followed by Baeyer-Villiger oxidation to yield 3,17-diacetate .
  • Validation: Use HPLC with UV detection (λ = 280 nm) and compare retention times against reference standards. Confirm structural integrity via NMR (e.g., δ 2.0 ppm for acetate protons) and mass spectrometry (expected [M+H]+ = 384.5) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation: Classified under GHS08 (H351: suspected carcinogen; H360: reproductive toxicity). Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Waste Disposal: Incinerate in certified hazardous waste facilities. Do not release into aquatic systems due to endocrine-disrupting potential .

Basic: How should researchers structurally characterize this compound and differentiate it from analogs?

Answer:

  • Chromatography: TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) or GC-MS to distinguish from estradiol benzoate (Rf = 0.5) .
  • Spectroscopy: Compare IR spectra (C=O stretch at 1740 cm⁻¹ for acetate vs. 1725 cm⁻¹ for benzoate) and ¹³C NMR (δ 170 ppm for acetate carbonyls) .

Advanced: How can contradictory data on this compound’s estrogenic potency be resolved in comparative studies?

Answer:

  • Systematic Review Framework: Conduct a scoping study (Arksey & O’Malley, 2005) to map existing evidence, prioritizing in vivo vs. in vitro models and dose-response curves .
  • Statistical Reconciliation: Use meta-regression to adjust for variables like cell line specificity (e.g., MCF-7 vs. HeLa) or animal model (rat vs. zebrafish) .

Advanced: What experimental designs are optimal for assessing this compound’s tissue-selective estrogen receptor modulation?

Answer:

  • In Vitro: Dual-luciferase reporter assays in ERα/ERβ-transfected HEK293 cells, with 17β-estradiol as a positive control .
  • In Vivo: Ovariectomized rodent models with uterine weight assay and transcriptomic analysis of ER-target genes (e.g., PR, PS2) .
  • Controls: Include estradiol valerate and ethynodiol diacetate to benchmark tissue selectivity .

Advanced: How should researchers address variability in pharmacokinetic data across species?

Answer:

  • Pharmacometric Modeling: Apply non-linear mixed-effects modeling (NONMEM) to account for interspecies differences in metabolic clearance (e.g., CYP3A4 activity in humans vs. CYP2C11 in rats) .
  • Cross-Species Scaling: Use allometric principles (e.g., ¾ power law) to extrapolate dose metrics .

Advanced: What strategies ensure robust literature reviews for identifying mechanistic gaps in this compound research?

Answer:

  • Scoping Study Framework: Follow Arksey & O’Malley (2005): (1) Define research questions, (2) Identify relevant studies, (3) Chart data, (4) Consult experts, (5) Synthesize themes .
  • Database Selection: Prioritize PubMed, EMBASE, and specialized repositories (e.g., Elsevier’s FAIR datasets) with keywords: “this compound” AND (“ERα” OR “pharmacokinetics”) .

Advanced: How can statistical power be optimized in dose-response studies of this compound?

Answer:

  • Sample Size Calculation: Use G*Power software with α = 0.05, β = 0.2, and effect size derived from pilot data (e.g., 20% difference in uterine weight) .
  • Analysis: Apply ANOVA with Tukey’s post-hoc test for multi-dose comparisons. Report confidence intervals and p-values adjusted for multiple testing .

Advanced: What ethical considerations are paramount in animal studies involving this compound?

Answer:

  • 3Rs Compliance: Follow Replacement (use in vitro models first), Reduction (statistical power analysis), Refinement (minimize distress via analgesia) .
  • IACUC Protocols: Justify dose selection based on prior data (e.g., LD50 > 2 g/kg in rodents) and include humane endpoints .

Advanced: How should researchers standardize data presentation for reproducibility in this compound studies?

Answer:

  • MIAME Guidelines: Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Figure Standards: Use boxplots for dose-response data (median, IQR) and line graphs for time-series (mean ± SEM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.